Cas no 1567347-13-0 (Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate)

Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a specialized ester compound featuring a Boc-protected amino group and a reactive chloromethyl moiety. Its key advantages include its utility as an intermediate in peptide synthesis and organic transformations, where the chloromethyl group facilitates further functionalization. The Boc-protecting group enhances stability during reactions, ensuring selective deprotection under mild acidic conditions. This compound is particularly valuable in medicinal chemistry for constructing complex molecular architectures. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a reliable choice for researchers requiring precise control over reaction pathways. Storage under inert conditions is recommended to maintain integrity.
Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate structure
1567347-13-0 structure
Product name:Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
CAS No:1567347-13-0
MF:C12H22ClNO4
MW:279.76038312912
CID:5252820

Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate Chemical and Physical Properties

Names and Identifiers

    • chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
    • Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
    • Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester
    • Inchi: 1S/C12H22ClNO4/c1-6-8(2)9(10(15)17-7-13)14-11(16)18-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)
    • InChI Key: VRIGUKQJHAWXGW-UHFFFAOYSA-N
    • SMILES: ClCOC(C(C(C)CC)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 288
  • Topological Polar Surface Area: 64.599
  • XLogP3: 3.3

Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-375924-0.5g
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
1567347-13-0 95.0%
0.5g
$1043.0 2025-03-16
Enamine
EN300-375924-0.05g
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
1567347-13-0 95.0%
0.05g
$912.0 2025-03-16
Enamine
EN300-375924-0.1g
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
1567347-13-0 95.0%
0.1g
$956.0 2025-03-16
Enamine
EN300-375924-1.0g
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
1567347-13-0 95.0%
1.0g
$1086.0 2025-03-16
Enamine
EN300-375924-0.25g
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
1567347-13-0 95.0%
0.25g
$999.0 2025-03-16
Enamine
EN300-375924-10.0g
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
1567347-13-0 95.0%
10.0g
$4667.0 2025-03-16
Enamine
EN300-375924-5.0g
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
1567347-13-0 95.0%
5.0g
$3147.0 2025-03-16
Enamine
EN300-375924-2.5g
chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate
1567347-13-0 95.0%
2.5g
$2127.0 2025-03-16

Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate Related Literature

Additional information on Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Comprehensive Analysis of Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate (CAS No. 1567347-13-0)

The compound Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate (CAS No. 1567347-13-0) is a specialized organic intermediate with significant applications in pharmaceutical synthesis and peptide chemistry. Its unique structure, featuring a chloromethyl ester group and a tert-butoxycarbonyl (Boc) protected amine, makes it a versatile building block for drug discovery and bioconjugation. Researchers and industry professionals frequently search for this compound due to its role in prodrug development and targeted drug delivery systems.

In recent years, the demand for custom synthetic intermediates like 1567347-13-0 has surged, driven by advancements in precision medicine and biologics. The compound’s Boc-protected amino acid moiety is particularly valuable for solid-phase peptide synthesis (SPPS), a technique widely used in therapeutic peptide production. Users often inquire about its solubility profiles, stability under acidic conditions, and compatibility with click chemistry reactions—topics reflecting current trends in high-throughput screening and combinatorial chemistry.

The chloromethyl ester functionality in Chloromethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate enables efficient alkylation reactions, a feature exploited in prodrug activation strategies. This aligns with growing interest in enzyme-responsive drug release mechanisms, a hot topic in cancer therapeutics and controlled-release formulations. Searches related to its hydrolysis kinetics or pH-dependent reactivity highlight its relevance in biodegradable polymer research and smart material design.

From a synthetic perspective, the compound’s stereocenter at the 2-position raises questions about chiral purity and enantioselective synthesis—key concerns for API manufacturers. Analytical methods such as HPLC-MS and NMR spectroscopy are commonly discussed in technical forums to verify its structural integrity. Additionally, its lipophilicity parameters are frequently analyzed for QSAR modeling, addressing the demand for AI-driven molecular property prediction tools.

Environmental and regulatory considerations also shape user queries. While not classified as hazardous, researchers seek data on its biodegradation pathways and green chemistry alternatives for its synthesis. The compound’s compatibility with continuous flow reactors and microwave-assisted synthesis reflects industry shifts toward sustainable chemical processes.

In summary, CAS No. 1567347-13-0 represents a critical tool for modern medicinal chemistry, bridging gaps between small-molecule drugs and biopharmaceuticals. Its multifaceted applications—from peptide backbone modification to functional material engineering—ensure its continued relevance in both academic and industrial settings.

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